molecular formula C8H7N3O4 B8705870 Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B8705870
M. Wt: 209.16 g/mol
InChI Key: OXFYDYCALIVBSY-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl aminohydroxyiminoacetate (3.78 mmol, 0.5 g), 3-isoxazolecarboxylic acid (3.78 mmol, 0.428 g) and 1,3-diisopropylcarbodiimide (4.16 mmol, 0.525 g) were dissolved in DCM (70 ml) under nitrogen atmosphere. The mixture was stirred at RT for a day. The solvent was evaporated to dryness and the residue was dissolved in pyridine and refluxed for 6 h and overnight at RT. Pyridine was evaporated and the residue was diluted with DCM and water. The aqueous phase was extracted four times with DCM. The combined organics were washed with aqueous HCl solution, saturated NaHCO3, water and brine. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.396 g of the title compound was obtained. Rotamers were obtained in 1H-NMR and analysis was repeated at elevated temperature. 1H-NMR (400 MHz, DMSO-d6, +60° C.): δ 1.38 (t, 3H), 4.49 (q, 2H), 7.21 (d, 1H), 9.05 (d, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.428 g
Type
reactant
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[N:8][OH:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:10]1[CH:14]=[CH:13][C:12]([C:15](O)=O)=[N:11]1.C(N=C=NC(C)C)(C)C>C(Cl)Cl>[O:10]1[CH:14]=[CH:13][C:12]([C:15]2[O:9][N:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:1]=2)=[N:11]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(C(=O)OCC)=NO
Name
Quantity
0.428 g
Type
reactant
Smiles
O1N=C(C=C1)C(=O)O
Name
Quantity
0.525 g
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for a day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in pyridine
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 h and overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Pyridine was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted four times with DCM
WASH
Type
WASH
Details
The combined organics were washed with aqueous HCl solution, saturated NaHCO3, water and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
O1N=C(C=C1)C1=NC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.396 g
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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